2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride
Description
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is a halogenated aromatic compound with the molecular formula C₆H₆Cl₂FNS and a molecular weight of 214.09 g/mol . The compound features a benzene ring substituted with amino (-NH₂), chloro (-Cl), fluoro (-F), and thiol (-SH) groups at positions 2, 4, 5, and 1, respectively, and is stabilized as a hydrochloride salt. Its purity is reported as 95% in commercial samples , and it is primarily utilized as a pharmaceutical intermediate due to its reactive thiol group, which enhances nucleophilic properties for coupling reactions. The presence of electron-withdrawing substituents (Cl and F) likely influences its electronic distribution and stability, making it distinct from simpler aryl thiol derivatives.
Properties
IUPAC Name |
2-amino-4-chloro-5-fluorobenzenethiol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNS.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCFPJAVBRARBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)S)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Chloro-3-Fluorophenol
The synthesis initiates with 4-chloro-3-fluorophenol, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This reaction introduces a nitro group at the ortho position relative to the hydroxyl group, yielding 4-chloro-3-fluoro-2-nitrophenol. The nitration regioselectivity is governed by the electron-donating hydroxyl group, directing electrophilic attack to the para position relative to the chloro substituent.
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using stannous chloride (SnCl₂) in hydrochloric acid (HCl) under reflux. This step produces 2-amino-4-chloro-5-fluorophenol with >85% yield. Alternative reducing agents like catalytic hydrogenation (H₂/Pd-C) may also be employed, though acidic conditions ensure protonation of the amine to prevent oxidation.
Thiol Group Installation via Nucleophilic Aromatic Substitution
Introducing the thiol group at position 1 requires precise substitution of a leaving group (e.g., bromine or iodine) with a sulfur nucleophile.
Bromination at Position 1
2-Amino-4-chloro-5-fluorophenol undergoes bromination using bromine (Br₂) in acetic acid, selectively substituting the para position relative to the amino group to form 1-bromo-2-amino-4-chloro-5-fluorophenol. The amino group’s directing effect ensures bromination occurs exclusively at position 1.
Thiolation with Thiourea
The brominated intermediate reacts with thiourea in ethanol under reflux, facilitating nucleophilic aromatic substitution. This step replaces bromine with a thiol group, yielding 2-amino-4-chloro-5-fluorobenzenethiol. Hydrolysis with hydrochloric acid converts the isothiouronium intermediate to the free thiol.
Fluorination Strategies for Position 5
While some routes start with pre-fluorinated precursors, late-stage fluorination using specialized reagents offers flexibility.
DAST-Mediated Fluorination
In an alternative pathway, 2-amino-4-chloro-5-hydroxybenzenethiol is treated with diethylaminosulfur trifluoride (DAST) at −20°C to replace the hydroxyl group at position 5 with fluorine. This reaction proceeds via an SN2 mechanism, achieving 70–75% yield. DAST’s efficacy in converting alcohols to fluorides makes it ideal for introducing fluorine without disturbing adjacent substituents.
Hydrochloride Salt Formation
The final step involves protonating the amino group with hydrochloric acid to form the hydrochloride salt. 2-Amino-4-chloro-5-fluorobenzenethiol is dissolved in anhydrous ethanol, treated with concentrated HCl, and crystallized under reduced pressure to obtain the target compound.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Regioselectivity in Electrophilic Substitution
The electron-donating amino group directs electrophiles to the para position, but competing directing effects from chloro and fluoro substituents necessitate protective group strategies. Acetylation of the amino group prior to nitration or bromination prevents unwanted side reactions.
Chemical Reactions Analysis
Diazotization and Substitution Reactions
The primary amine group (-NH₂) undergoes diazotization under acidic conditions with nitrous acid (HNO₂) or sodium nitrite (NaNO₂), forming a diazonium intermediate. This intermediate participates in nucleophilic aromatic substitution (NAS) or coupling reactions:
Key Reactions:
-
Sandmeyer Reaction : Treatment with CuCN, CuCl, or HBF₄ introduces cyano, chloro, or fluoro groups, respectively, at the aromatic position . For example:
-
Reduction to C–H : Hypophosphorous acid (H₃PO₂) reduces the diazonium salt to replace -N₂⁺ with -H .
Table 1: Diazonium Salt Reactions
| Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| CuCN | Cyano-substituted arene | 0–5°C, aqueous | 60–75 | |
| HBF₄ | Fluoro-substituted arene | Heat, 60–80°C | 50–65 | |
| H₃PO₂ | Deaminated arene | RT, acidic | 70–85 |
Thiol Group Reactivity
The thiol (-SH) group exhibits nucleophilic behavior, enabling:
-
Oxidation : Forms disulfides (-S-S-) with mild oxidants (e.g., I₂, H₂O₂) or sulfonic acids under strong oxidation (e.g., KMnO₄).
-
Alkylation : Reacts with alkyl halides (R-X) to yield thioethers (R-S-Ar).
-
Metal Coordination : Binds to transition metals (e.g., Hg²⁺, Ag⁺) to form insoluble complexes .
Table 2: Thiol Reactions
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂ | Disulfide | pH-dependent efficiency |
| Alkylation | CH₃I | Methyl thioether | Requires base (e.g., NaOH) |
| Complexation | AgNO₃ | Ag-S-Ar complex | Precipitate formation |
Nucleophilic Aromatic Substitution (NAS)
Electron-withdrawing groups (Cl, F) activate the benzene ring for NAS. The amino group directs substituents to ortho/para positions, while chlorine and fluorine influence regioselectivity:
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Chlorine Displacement : Reacts with amines (e.g., NH₃) at elevated temperatures to form aminobenzene derivatives.
-
Fluorine Stability : Fluorine’s strong C–F bond makes it less reactive in NAS compared to chlorine .
Example :
Cyclization Reactions
The amino and thiol groups participate in heterocycle synthesis:
-
Oxadiazole Formation : Condensation with aldehydes in the presence of NaHSO₃ yields 1,3,4-oxadiazoles .
-
Thiazole Synthesis : Reacts with α-halo ketones to form thiazole rings.
Table 3: Cyclization Pathways
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| Benzaldehyde/NaHSO₃ | 1,3,4-Oxadiazole | Reflux, ethanol/H₂O | 78 |
| Chloroacetone | 2-Aminothiazole | RT, basic medium | 65 |
Acid-Base Behavior
The hydrochloride salt enhances solubility in polar solvents. Deprotonation of the thiol (-SH → -S⁻) under basic conditions increases nucleophilicity, while the amino group (-NH₂) acts as a weak base (pKa ~4.6) .
Stability and Hazards
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride. For instance, derivatives of this compound have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. One study reported that certain derivatives showed promising activity against non-small cell lung cancer (NCI-H460) and CNS cancers, with percentage growth inhibition (PGI) values exceeding 50% at concentrations as low as 10 µM .
Antibacterial Properties
The antibacterial efficacy of related compounds has also been investigated. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria using disc diffusion methods. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial properties comparable to standard antibiotics like ciprofloxacin . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.
Drug Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets can be exploited in the development of new therapeutics. The compound's thiol group can participate in various chemical reactions, facilitating the synthesis of more complex molecules with enhanced biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to understand better how this compound interacts with target proteins involved in cancer and bacterial infections. These studies reveal potential binding modes and affinities, which are crucial for optimizing lead compounds in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to structurally related derivatives, including:
2-Amino-5-fluorophenol hydrochloride (C₆H₇ClFNO, MW: 198.91 g/mol): Features a hydroxyl (-OH) group instead of a thiol (-SH) at position 1, with fluorine at position 5 and amino at position 2. The absence of chlorine reduces steric and electronic effects compared to the target compound .
5-Amino-4-fluoro-2-methylphenol (C₇H₈FNO, MW: 153.14 g/mol): Contains a methyl (-CH₃) group at position 2 and lacks both thiol and chloro substituents. The methyl group increases lipophilicity but diminishes reactivity .
Physicochemical Properties
- Solubility: The hydrochloride salt form enhances aqueous solubility relative to non-ionic analogs (e.g., neutral thiols or methylphenols).
- Stability: The thiol group in the target compound may render it susceptible to oxidation, necessitating storage under inert conditions, whereas phenol derivatives (e.g., 2-amino-5-fluorophenol hydrochloride) are more stable .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Discussion
Functional Group Impact: The thiol group in the target compound enhances nucleophilic reactivity, making it valuable for forming disulfide bonds or metal complexes, unlike phenol or methyl derivatives .
Yield Challenges: The low yield of structurally simpler analogs (e.g., 19.2% for 2-amino-5-fluorophenol hydrochloride) suggests that the target compound’s synthesis may require optimization for industrial use .
Analytical Methods : HPLC validation protocols (as used for amitriptyline hydrochloride ) could be adapted for purity assessment of the target compound, given its complexity.
Biological Activity
2-Amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : CHClFNS
- Molecular Weight : 195.64 g/mol
- CAS Number : 2095410-18-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering conformations, disrupting biochemical pathways essential for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.
- Protein Interaction : It may alter protein functions by binding to critical sites, affecting cellular signaling.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-4-chloro-5-fluorobenzene-1-thiol | MCF-7 (breast cancer) | 3.23 | |
| 4-Chloro-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 10 |
The anticancer efficacy is often assessed using the National Cancer Institute (NCI) protocols, which evaluate compounds against multiple cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some studies indicate promising antibacterial effects against both Gram-positive and Gram-negative bacteria:
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Study on Anticancer Activity
In a recent study, a series of compounds derived from 2-amino-4-chloro-5-fluorobenzene were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that these compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values significantly lower than established drugs like doxorubicin .
Study on Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of the compound against tyrosinase from Agaricus bisporus. The study revealed that modifications in the aromatic structure enhanced inhibitory activity, indicating that the presence of chlorine and fluorine atoms plays a crucial role in enhancing bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the identity and purity of 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride?
- Methodological Answer :
- Fourier Transform Infrared Spectroscopy (FT-IR) : Use KBr pellet methods to identify functional groups (e.g., thiol, amine, and aromatic C-Cl/F vibrations) .
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm structural assignments, particularly focusing on aromatic proton environments and amine/thiol proton signals. For hydrochloride salts, account for exchange broadening in H NMR .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥95%) using reverse-phase columns with UV detection, referencing purity data from synthesis protocols .
Q. What synthetic routes are documented for preparing this compound?
- Methodological Answer :
- Thiol Group Protection : Use tert-butyl disulfide or trityl chloride to protect the thiol group during nitration or halogenation steps to avoid oxidation .
- Chlorination/Fluorination : Adapt methods from nitrobenzoyl chloride synthesis (e.g., refluxing with thionyl chloride in benzene/DMF) for introducing Cl/F substituents .
- Hydrochloride Formation : Precipitate the free base with HCl gas in anhydrous ether, ensuring stoichiometric control to avoid excess acid .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential HCl vapor release from the hydrochloride salt .
- Skin Protection : Wear nitrile gloves and lab coats; immediately wash exposed skin with soap and water to mitigate thiol reactivity .
- First Aid : For inhalation, move to fresh air and seek medical attention. For spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR with density functional theory (DFT)-calculated shifts for aromatic protons, adjusting for solvent effects .
- Orthogonal Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (214.09 g/mol) and X-ray crystallography for solid-state structure validation .
- Error Analysis : Assess impurities (e.g., residual solvents via GC-MS) if observed peaks deviate from expected patterns .
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FT-IR or TLC to track intermediate formation (e.g., nitro-to-amine reduction) and minimize side reactions .
- Catalyst Screening : Test palladium/charcoal or Raney nickel for catalytic hydrogenation efficiency during deprotection steps .
- Solvent Optimization : Replace benzene with safer alternatives (e.g., toluene) while maintaining reflux conditions to improve scalability and safety .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffered solutions (pH 1–13) to identify hydrolysis-sensitive sites (e.g., thiol group oxidation) .
- Coordination Chemistry : Explore metal complexation (e.g., with Zn²⁺ or Cu²⁺) to enhance stability, using UV-vis spectroscopy to monitor chelation .
- Pharmacophore Modeling : Leverage the chloro-fluoro-thiol motif to design protease inhibitors, validating binding via molecular docking simulations .
Data Contradiction & Reproducibility
Q. How should researchers address batch-to-batch variability in purity (e.g., 95% vs. 98%)?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring during synthesis to identify critical purity control points .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to improve crystal lattice integrity and remove impurities .
- Documentation : Adhere to FAIR data principles by publishing raw spectral files and synthetic protocols to enhance reproducibility .
Applications in Advanced Research
Q. What role can this compound play in developing covalent enzyme inhibitors?
- Methodological Answer :
- Thiol Reactivity : Exploit the nucleophilic thiol group for targeted covalent bonding with electrophilic enzyme residues (e.g., cysteine proteases) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics, correlating with inhibitory potency in vitro .
- Toxicity Screening : Assess off-target effects via high-throughput screening against human cell lines, prioritizing lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
